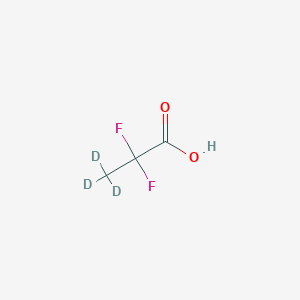

3,3,3-Trideuterio-2,2-difluoro-propanoic acid

説明

3,3,3-Trideuterio-2,2-difluoro-propanoic acid is a stable isotope-labelled compound . It has a molecular formula of C3D3HF2O2 and a molecular weight of 113.078 .

Physical And Chemical Properties Analysis

3,3,3-Trideuterio-2,2-difluoro-propanoic acid appears as an off-white to pale yellow semi-solid . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用

Organic Synthesis Applications

Fluorinated compounds, such as trifluoromethanesulfonic acid, are used in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and more. Their high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, which can be studied through spectral methods. These reactions are valued for their experimental simplicity and efficiency in creating new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation of Fluorinated Compounds

Research on the microbial degradation of polyfluoroalkyl chemicals in the environment reveals their transformation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), among other degradation products. These studies are crucial for understanding the environmental fate and effects of fluorinated precursors and their link to persistent and toxic degradation products (Liu & Avendaño, 2013).

Phase Behavior and Potential Applications

Ionic liquids with fluorinated anions demonstrate significant potential in applications such as solvent mixtures for the extraction of various solutes from aqueous solutions. Studies on the phase behavior of these liquids with aliphatic and aromatic solutes suggest avenues for environmentally acceptable solvents with tunable properties, potentially applicable in the separation of target molecules (Visak et al., 2014).

Toxicity and Environmental Impact

The developmental toxicity of perfluoroalkyl acids like PFOS and PFOA, along with their derivatives, has been a concern due to their widespread presence in humans and the environment. Research suggests that these compounds may pose health risks, particularly in developmental and reproductive indices in rodents, prompting further investigation into their human health relevance (Lau, Butenhoff, & Rogers, 2004).

Safety And Hazards

特性

IUPAC Name |

3,3,3-trideuterio-2,2-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWGIVRHUIAIII-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trideuterio-2,2-difluoro-propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)